4-Chlorobutyryl chloride

Overview

Description

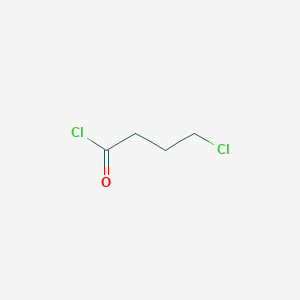

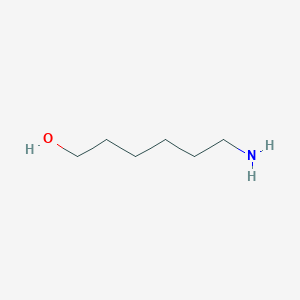

4-Chlorobutyryl chloride: is an organic compound with the molecular formula C4H6Cl2O . It is a colorless to yellowish liquid with a pungent odor. This compound is known for its reactivity, particularly in the presence of water, where it hydrolyzes to form hydrochloric acid and 4-chlorobutyric acid . It is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

4-Chlorobutyryl chloride is an aliphatic acyl chloride . It is an extremely reactive acylating agent . Its primary targets are organic compounds with active hydrogen atoms, such as amines and alcohols, where it can act as an acylating agent .

Mode of Action

The compound interacts with its targets through a process known as acylation . In this reaction, this compound, being an acyl chloride, reacts with compounds containing active hydrogen atoms to form corresponding amides or esters . This interaction results in the formation of new covalent bonds, leading to the creation of different organic compounds .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of various organic compounds . For instance, it has been used in the synthesis of a bleach activator, N-[4-(N,N,N)-triethylammoniumchloride-butyryl] caprolactam, also known as TBUCC .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific reactions it undergoes. For example, in the synthesis of TBUCC, a bleach activator, this compound contributes to the formation of a compound that enhances the effectiveness of peroxide bleaching, leading to improved whiteness and water absorbency of treated fabrics .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to hydrolyze in the presence of water , which can affect its stability and reactivity. Additionally, factors such as temperature and pH can influence the rate and extent of its reactions .

Biochemical Analysis

Biochemical Properties

It is known that aliphatic acyl chlorides like 4-Chlorobutyryl chloride are extremely reactive acylating agents . This suggests that this compound could potentially interact with a variety of enzymes, proteins, and other biomolecules through acylation reactions. The nature of these interactions would depend on the specific molecular contexts and could involve the formation of covalent bonds .

Molecular Mechanism

As an acylating agent, it could potentially exert its effects at the molecular level by forming covalent bonds with biomolecules, leading to their modification . This could result in enzyme inhibition or activation, changes in gene expression, and other molecular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Gamma-Butyrolactone and Thionyl Chloride Method: One common method involves reacting gamma-butyrolactone with thionyl chloride in the presence of a catalyst such as boron trichloride in dichloromethane.

Gamma-Butyrolactone and Bis(Trichloromethyl) Carbonate Method: Another method involves the chlorination of gamma-butyrolactone using bis(trichloromethyl) carbonate in the presence of an organic amine catalyst at temperatures ranging from 50-180°C.

Industrial Production Methods: The industrial production of 4-chlorobutyryl chloride typically follows the gamma-butyrolactone and thionyl chloride method due to its high yield and purity. The process involves the use of large-scale reactors and distillation units to ensure the efficient separation and purification of the product .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 4-Chlorobutyryl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-chlorobutyric acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Bases: Pyridine, triethylamine.

Solvents: Dichloromethane, diethyl ether.

Major Products:

4-Chlorobutyric Acid: Formed through hydrolysis.

Various Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: 4-Chlorobutyryl chloride is used as a reagent in organic synthesis to introduce the 4-chlorobutyryl group into various molecules. It is also used in the preparation of intermediates for pharmaceuticals and agrochemicals .

Biology and Medicine: In the pharmaceutical industry, this compound is used in the synthesis of antipsychotic drugs such as trifluperidol and trifluperidbenzene, as well as antibacterial drugs like ciprofloxacin . It is also used in the preparation of antiepileptic drugs such as levetiracetam .

Industry: this compound is used in the production of insecticides and plant protection agents. It is also employed in the synthesis of various specialty chemicals and materials .

Comparison with Similar Compounds

- 4-Chlorobutanoic Acid Chloride

- 4-Chlorobutyric Acid Chloride

- Gamma-Chlorobutyryl Chloride

Comparison: 4-Chlorobutyryl chloride is unique due to its specific reactivity and the types of products it forms. Compared to other acyl chlorides, it is more reactive due to the presence of the chlorine atom, which increases the electrophilicity of the carbonyl carbon. This makes it particularly useful in the synthesis of pharmaceuticals and agrochemicals where high reactivity is required .

Properties

IUPAC Name |

4-chlorobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O/c5-3-1-2-4(6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIIZULDSLKBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052114 | |

| Record name | 4-Chlorobutyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light gold liquid; [MSDSonline] | |

| Record name | 4-Chlorobutyryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

173.5 °C | |

| Record name | 4-CHLOROBUTYRYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol | |

| Record name | 4-CHLOROBUTYRYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.258 | |

| Record name | 4-CHLOROBUTYRYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.32 [mmHg], 1.32 mm Hg at 25 °C at 25 °C /Estimated/ | |

| Record name | 4-Chlorobutyryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLOROBUTYRYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

4635-59-0 | |

| Record name | 4-Chlorobutyryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4635-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobutyryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004635590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoyl chloride, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobutyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBUTYRYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3663U0VKRI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLOROBUTYRYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

A: 4-Chlorobutyryl chloride is primarily utilized as a versatile building block or reagent in organic synthesis, particularly for the creation of complex molecules. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone:

- Spectroscopic Data: While specific spectroscopic data isn't provided in the abstracts, key characterization techniques used include 1H NMR and IR spectroscopy. [, , , , ]

A: this compound is frequently employed in Friedel-Crafts acylation reactions, acting as an acylating agent for aromatic compounds like benzene and indole derivatives. [, , , , , , ]

A: (S)-2-Aminobutanamide hydrochloride reacts with this compound in a crucial step. This reaction undergoes amidation and subsequent cyclization, typically in the presence of a base and potentially a phase-transfer catalyst, to yield Levetiracetam. [, , , , , ]

A: One challenge is the potential formation of diacetylation impurities, which can be difficult to remove and prolong reaction times. []

A: It is a key component in synthesizing intermediates for various pharmaceuticals, including carpronium chloride (a cholinergic drug), hydroxyebastine (an antihistamine metabolite), and vilazodone (an antidepressant). [, , ]

A: Starting from γ-butyrolactone, the synthesis involves a ring-opening reaction followed by chlorination, leading to the formation of this compound. This compound then undergoes esterification and quaternization to yield carpronium chloride. []

A: Yes, it is used in the synthesis of a cationic bleach activator, N-[4-(N,N,N)-triethylammoniumchloride-butyryl] caprolactam, which has potential applications in the textile industry for cotton bleaching. []

ANone: Various catalysts have been explored, including:

- Lewis Acids: Anhydrous Aluminum Chloride (AlCl3) [, , , , ] and ferric chloride (FeCl3) []

- Ionic Liquids: 1-Butyl-3-methylimidazolium chloroaluminate ([bmim]Cl/AlCl3) [, ]

A: Yes, employing [bmim]Cl/AlCl3 as a catalyst can offer improved selectivity and yield of the desired 5-cyano-3-(4-chlorobutanoyl) indole, compared to traditional Lewis acid catalysts. [, ]

ANone: Several factors can influence the reaction outcome, including:

- Catalyst Type: The choice of catalyst (e.g., AlCl3, FeCl3, or ionic liquids) can significantly impact reaction yield and selectivity. [, , ]

- Reaction Conditions: Optimizing parameters such as temperature, reaction time, and molar ratios of reactants and catalysts is crucial for maximizing yield. [, , , ]

- Solvent Effects: The choice of solvent can influence the solubility of reactants and products, potentially affecting reaction rates and yields. [, ]

A: While the provided research abstracts do not delve into specific environmental impact assessments, some studies highlight the importance of responsible waste management and exploring alternative synthetic routes that minimize waste generation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B32714.png)

![(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide](/img/structure/B32721.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)

![3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B32751.png)